molecular formula C17H12N2O3 B5861947 N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide

Cat. No. B5861947
M. Wt: 292.29 g/mol
InChI Key: SGGOPMZORSPCDA-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPBA is a synthetic compound that is used in the synthesis of other compounds and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including proteases and kinases. N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide has also been found to interact with DNA and RNA, which may contribute to its potential applications in the development of drugs for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which may contribute to its potential applications in the development of drugs for the treatment of cancer and other diseases. N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential applications in the development of drugs for the treatment of inflammatory diseases and conditions.

Advantages and Limitations for Lab Experiments

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide has several advantages for use in lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide also has limited solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide. One potential direction is the development of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide-based fluorescent probes for use in imaging studies. Another potential direction is the development of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide-based inhibitors of protein-protein interactions for use in drug development. Further research is also needed to fully understand the mechanism of action of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide and its potential applications in the development of drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide involves the reaction of 3-aminophenylboronic acid with 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid followed by the reaction of the resulting compound with benzoyl chloride. The reaction yields N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide as a white solid with a melting point of 255-257°C.

Scientific Research Applications

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide has been found to have several potential applications in scientific research. It is used as a building block in the synthesis of other compounds, including fluorescent probes and inhibitors of protein-protein interactions. N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide has also been found to have potential applications in the field of medicinal chemistry, specifically in the development of drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-15-9-10-16(21)19(15)14-8-4-7-13(11-14)18-17(22)12-5-2-1-3-6-12/h1-11H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGOPMZORSPCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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